molecular formula C7H9ClN4O2 B13733951 2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine

2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine

Katalognummer: B13733951
Molekulargewicht: 216.62 g/mol
InChI-Schlüssel: WIDOTKANHKUKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN4O2 It is a derivative of pyrimidine, characterized by the presence of dimethylamino, chloro, methyl, and nitro substituents on the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 2-dimethylamino-4-chloro-6-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Reduction: Formation of 2-dimethylamino-4-chloro-6-methyl-5-aminopyrimidine.

    Oxidation: Formation of 2-dimethylamino-4-chloro-6-carboxyl-5-nitropyrimidine.

Wissenschaftliche Forschungsanwendungen

2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of the nitro group allows for potential redox reactions, which can further influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Dimethylamino-4-chloro-6-methylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Dimethylamino-4-chloro-5-nitropyrimidine: Lacks the methyl group, which can affect its steric and electronic properties.

    2-Dimethylamino-4-methyl-5-nitropyrimidine: Lacks the chloro group, altering its reactivity towards nucleophiles.

Uniqueness

2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H9ClN4O2

Molekulargewicht

216.62 g/mol

IUPAC-Name

4-chloro-N,N,6-trimethyl-5-nitropyrimidin-2-amine

InChI

InChI=1S/C7H9ClN4O2/c1-4-5(12(13)14)6(8)10-7(9-4)11(2)3/h1-3H3

InChI-Schlüssel

WIDOTKANHKUKPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NC(=N1)N(C)C)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.